molecular formula C21H20N2O3S2 B2988812 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 877945-56-7

1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Cat. No.: B2988812
CAS No.: 877945-56-7
M. Wt: 412.52
InChI Key: KFSLWTKPLSJKAM-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core linked via a ketone bridge to a piperazine ring substituted with a sulfonylated (E)-stilbene group. The (E)-configuration of the ethenyl group ensures a planar, conjugated structure, which may enhance π-π stacking interactions in biological systems.

Properties

IUPAC Name

1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-21(20-16-18-8-4-5-9-19(18)27-20)22-11-13-23(14-12-22)28(25,26)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSLWTKPLSJKAM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzothiophene core. This can be achieved through the cyclization of appropriate thiophene precursors under specific conditions

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of catalysts and solvents that are optimized for efficiency and environmental safety. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and development.

Scientific Research Applications

1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has shown promise in several scientific research applications:

  • Chemistry: The compound's unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound's properties make it suitable for use in material science and drug discovery.

Mechanism of Action

The mechanism by which 1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and inferred properties of the target compound with analogous derivatives:

Compound Core Structure Sulfonyl Substituent Stereochemistry Molecular Weight Key Inferred Properties
1-Benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone (Target) Benzothiophene (E)-2-Phenylethenyl E-configuration ~425 g/mol (est.) High aromaticity, planar structure for π-π stacking; sulfonyl group enhances solubility.
(4-Fluorophenyl)-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone Fluorophenyl (Z)-2-Phenylethenyl Z-configuration ~417 g/mol Fluorine increases electronegativity; Z-isomer reduces conjugation, potentially lowering bioactivity.
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Chlorophenyl 4-Chlorophenyl N/A ~420 g/mol Chlorine adds lipophilicity; triazole introduces hydrogen-bonding sites.
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone Oxazole (E)-2-Phenylethenyl E-configuration ~430 g/mol (est.) Oxazole’s electron-withdrawing nature may reduce aromatic stabilization compared to benzothiophene.
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethanone Benzothiazole 2,6-Dichlorophenyl N/A ~437 g/mol Dichlorophenyl enhances lipophilicity; benzothiazole offers rigid heterocyclic framework.

Key Observations

Fluorophenyl (in ) introduces electronegativity, which may alter binding affinity in enzyme pockets.

Stereochemical Effects :

  • The (E)-configuration in the target compound and the oxazole derivative favors extended conjugation, whereas the (Z)-isomer in disrupts planarity, likely reducing intermolecular interactions.

Substituent Contributions :

  • Sulfonyl groups : Enhance water solubility and hydrogen-bond acceptor capacity across all compounds.
  • Chlorine/fluorine : Chlorophenyl and dichlorophenyl groups increase lipophilicity, favoring membrane permeability.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in , involving sulfonylation of a piperazine intermediate. Substituent variability (e.g., benzothiophene vs. fluorophenyl) requires tailored starting materials.

Biological Activity

1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and estrogen receptor modulation. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene moiety and a piperazine ring, contributing to its unique biological properties. The molecular formula is C21H22N2O3S, with a molecular weight of 378.48 g/mol.

PropertyValue
Molecular FormulaC21H22N2O3S
Molecular Weight378.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis.

Case Study: Breast Cancer

In a specific case study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the downregulation of estrogen receptor activity, which is critical in hormone-responsive breast cancers.

The compound acts primarily as a selective estrogen receptor downregulator (SERD). By binding to estrogen receptors, it inhibits their activity, thereby preventing the proliferation of estrogen-dependent tumors. This mechanism is crucial for developing targeted therapies for breast cancer.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth
Apoptosis InductionIncreased apoptosis
Estrogen Receptor ModulationDownregulation

Research Findings

Several studies have explored the biological effects of this compound:

  • Cell Viability Assays : Various assays demonstrated that the compound significantly reduces viability in cancer cell lines.
  • Apoptosis Assays : Flow cytometry analysis indicated increased apoptotic cells upon treatment with the compound.
  • Estrogen Receptor Binding Studies : Binding affinity assays confirmed that the compound effectively binds to estrogen receptors, leading to their downregulation.

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